A939572
A939572
A-939572 inhibits stearoyl-CoA desaturase 1 (IC50 = 6.3 nM), a key enzyme for lipid metabolism that is expressed in human pluripotent stem cells (hPSCs). This compound has been used to induce cell death of hPSCs as well as to inhibit the proliferation of human non-small cell lung carcinoma H1299 cells in vitro.
A939572 is is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase1 (SCD1) with IC50 value of 37nM. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma.
A939572 is is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase1 (SCD1) with IC50 value of 37nM. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma.
Brand Name:
Vulcanchem
CAS No.:
1032229-33-6
VCID:
VC21536236
InChI:
InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
SMILES:
CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Molecular Formula:
C20H22ClN3O3
Molecular Weight:
387.9 g/mol
A939572
CAS No.: 1032229-33-6
Cat. No.: VC21536236
Molecular Formula: C20H22ClN3O3
Molecular Weight: 387.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A-939572 inhibits stearoyl-CoA desaturase 1 (IC50 = 6.3 nM), a key enzyme for lipid metabolism that is expressed in human pluripotent stem cells (hPSCs). This compound has been used to induce cell death of hPSCs as well as to inhibit the proliferation of human non-small cell lung carcinoma H1299 cells in vitro. A939572 is is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase1 (SCD1) with IC50 value of 37nM. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma. |
|---|---|
| CAS No. | 1032229-33-6 |
| Molecular Formula | C20H22ClN3O3 |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | DPYTYQFYDLYWHZ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
| Appearance | Solid powder |
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